molecular formula C13H20N2O B14708219 N-[3-(Dimethylamino)-1-phenylpropyl]acetamide CAS No. 14611-93-9

N-[3-(Dimethylamino)-1-phenylpropyl]acetamide

Cat. No.: B14708219
CAS No.: 14611-93-9
M. Wt: 220.31 g/mol
InChI Key: MVDRWMDRCQLBLH-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)-1-phenylpropyl]acetamide is an organic compound with the molecular formula C13H20N2O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenylpropyl chain, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)-1-phenylpropyl]acetamide typically involves the amidation reaction between a carboxylic acid derivative and an amine. One common method is the reaction of 3-(dimethylamino)-1-phenylpropylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)-1-phenylpropyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Dimethylamino)-1-phenylpropyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)-1-phenylpropyl]acetamide involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, which is crucial in various physiological processes. This action makes it a potential candidate for the development of drugs targeting neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-phenylpropyl acetate hydrochloride
  • N-[3-(Dimethylamino)propyl]acrylamide
  • Fatty acid dimethylaminopropyl amides

Uniqueness

N-[3-(Dimethylamino)-1-phenylpropyl]acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ability to act as a sodium channel blocker and its diverse applications in various fields make it a compound of significant interest .

Properties

CAS No.

14611-93-9

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[3-(dimethylamino)-1-phenylpropyl]acetamide

InChI

InChI=1S/C13H20N2O/c1-11(16)14-13(9-10-15(2)3)12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)

InChI Key

MVDRWMDRCQLBLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCN(C)C)C1=CC=CC=C1

Origin of Product

United States

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